molecular formula C14H13BrN2O B7975740 3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide

3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B7975740
M. Wt: 305.17 g/mol
InChI Key: CUNDITPRPCHGGQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position, a methyl group at the fifth position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Methylation: The methyl group can be introduced at the fifth position using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and methylated benzene derivative with pyridin-3-ylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-3-ylmethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylbenzamide: Lacks the pyridin-3-ylmethyl group, which may affect its binding affinity and specificity.

    5-Methyl-N-(pyridin-3-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.

    3-Bromo-N-(pyridin-3-ylmethyl)benzamide: Lacks the methyl group, which may alter its physical and chemical properties.

Uniqueness

3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group, which confer specific reactivity and binding characteristics. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-10-5-12(7-13(15)6-10)14(18)17-9-11-3-2-4-16-8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDITPRPCHGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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